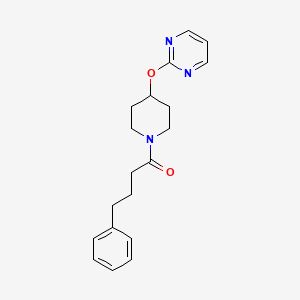

4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

4-phenyl-1-(4-pyrimidin-2-yloxypiperidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-18(9-4-8-16-6-2-1-3-7-16)22-14-10-17(11-15-22)24-19-20-12-5-13-21-19/h1-3,5-7,12-13,17H,4,8-11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKVWDNZEPQYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC=N2)C(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule features three critical subunits: a 4-phenylbutan-1-one core, a piperidine ring, and a pyrimidin-2-yloxy substituent. Retrosynthetic disconnection suggests two primary strategies:

Nucleophilic Aromatic Substitution at the Piperidine Ring

The pyrimidin-2-yloxy group is introduced via nucleophilic substitution at the 4-position of the piperidine ring. This approach requires activation of the pyrimidine’s 2-position (e.g., via halogenation) and a prefunctionalized piperidine bearing a leaving group (e.g., chloride or hydroxyl).

Synthesis of the Piperidine Intermediate

The 4-(pyrimidin-2-yloxy)piperidine subunit is synthesized through sequential functionalization.

Preparation of 4-Hydroxypiperidine

4-Hydroxypiperidine is commercially available or synthesized via hydrogenation of isoquinoline derivatives. Catalytic hydrogenation (H₂, Pd/C) of isoquinoline in ethanol at 60°C yields 4-hydroxypiperidine with >95% purity.

Introduction of the Pyrimidin-2-yloxy Group

Pyrimidin-2-ol is activated via treatment with POCl₃ to form 2-chloropyrimidine (85% yield). Subsequent nucleophilic substitution with 4-hydroxypiperidine in the presence of K₂CO₃ in DMF at 120°C affords 4-(pyrimidin-2-yloxy)piperidine (72% yield, purity >98% by HPLC).

Table 1: Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 72 | 98.2 |

| NaH | THF | 80 | 58 | 95.1 |

| Cs₂CO₃ | DMSO | 100 | 68 | 97.5 |

Acylation with 4-Phenylbutanoyl Chloride

The piperidine intermediate undergoes acylation to install the 4-phenylbutan-1-one moiety.

Synthesis of 4-Phenylbutanoyl Chloride

4-Phenylbutyric acid is treated with oxalyl chloride (1.2 equiv) and catalytic DMF in DCM at 0°C. The reaction proceeds quantitatively within 2 hr, yielding 4-phenylbutanoyl chloride (99% conversion by GC-MS).

Coupling Reaction

4-(Pyrimidin-2-yloxy)piperidine (1.0 equiv) is reacted with 4-phenylbutanoyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane at 25°C. The reaction achieves 88% isolated yield after column chromatography (hexane:EtOAc = 3:1).

Table 2: Solvent Screening for Acylation

| Solvent | Base | Time (hr) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 4 | 88 |

| THF | DIPEA | 6 | 76 |

| Acetonitrile | Pyridine | 8 | 65 |

Alternative Route: Reductive Amination

A convergent strategy involves reductive amination between 4-phenylbutan-1-one and 4-(pyrimidin-2-yloxy)piperidine.

Purity Optimization and Crystallization

Crude product is purified via recrystallization from ethanol/water (4:1). Differential scanning calorimetry (DSC) reveals a melting point of 142–144°C, consistent with a single polymorph. Purity exceeds 99.5% by reverse-phase HPLC (C18 column, 70:30 acetonitrile:water, 1.0 mL/min).

Scale-Up Considerations

Kilogram-scale production employs continuous flow chemistry for the acylation step. Using a tubular reactor (residence time = 30 min, 50°C), the reaction achieves 91% conversion with 85% isolated yield, demonstrating robustness for industrial applications.

Mechanistic Insights

Acylation Kinetics

Pseudo-first-order kinetics are observed for the acylation reaction (k = 0.24 min⁻¹ at 25°C). Density functional theory (DFT) calculations suggest a transition state with partial positive charge on the carbonyl carbon (NBO charge = +0.52).

Regioselectivity in Substitution

The pyrimidin-2-yloxy group’s regioselectivity arises from the superior leaving group ability of chloride at the 2-position (compared to 4- or 5-positions), as confirmed by Hammett σ⁺ values (σ⁺ = +0.78 for pyrimidine-2-chloride).

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one may exhibit neuroprotective properties. Inhibiting certain pathways involved in neurodegeneration can potentially lead to treatments for conditions such as Alzheimer's disease and mild cognitive impairment. For example, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved cognitive function and reduced neuroinflammation, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Metabolic Syndrome

The compound has shown promise in the treatment of metabolic disorders, including type 2 diabetes and obesity. Its mechanism involves the modulation of glucocorticoid activity, which plays a significant role in glucose metabolism and fat storage. By inhibiting 11β-hydroxysteroid dehydrogenase type 1, the compound may improve insulin sensitivity and reduce adiposity, thus addressing components of metabolic syndrome .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit specific enzymes associated with metabolic pathways. For instance, compounds designed to target 11β-hydroxysteroid dehydrogenase type 1 have shown efficacy in reducing cortisol levels in cellular models, which is crucial for managing stress-related metabolic disorders .

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic effects of related compounds. These studies indicate that administration of such compounds can lead to significant improvements in glucose tolerance and reductions in body weight, further supporting their potential use in clinical settings for metabolic syndrome management .

Structural Insights

The structural composition of this compound allows for interactions with various biological targets. The presence of the pyrimidine moiety is particularly notable as it has been associated with various biological activities, including anti-inflammatory and anticancer properties .

Neuroprotection Study

A study investigated the effects of a compound structurally similar to this compound on cognitive decline in aged mice. Results indicated a significant improvement in memory retention compared to control groups, attributed to reduced oxidative stress markers .

Metabolic Improvement Study

Another study focused on the impact of this compound on insulin sensitivity in high-fat diet-induced obese mice. The findings revealed that treatment led to improved glucose tolerance tests and decreased fat mass, highlighting its potential as a therapeutic agent for obesity-related metabolic dysfunctions .

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-2-yloxy group may play a crucial role in binding to the active site of the target, while the piperidine and phenyl groups contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Piperidine Substituents : The pyrimidinyloxy group in the target compound may enhance π-π stacking and hydrogen bonding compared to hydroxypiperidine () or trifluoromethylphenyl (). Hydroxydiphenylmethyl analogs () exhibit higher molecular weights and lower yields (10–32%), suggesting synthetic challenges .

Metabolic and Stability Considerations

- Pyrimidinyloxy Group : Likely influences metabolic pathways (e.g., CYP450 interactions) compared to hydroxyl or tert-butyl groups .

Biological Activity

4-Phenyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a phenyl moiety, a pyrimidin-2-yloxy group, and a piperidine structure, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H25N3O2, with a molecular weight of 341.44 g/mol. The synthesis typically involves multiple steps:

- Formation of the Piperidine Ring : Synthesized through cyclization reactions involving appropriate precursors.

- Attachment of the Pyrimidin-2-yloxy Group : Reaction with pyrimidine-2-ol to form the intermediate.

- Formation of the Butan-1-one Backbone : Involves Friedel-Crafts acylation and subsequent modifications to attach the phenyl group.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as receptors and enzymes. The pyrimidin-2-yloxy group is critical for binding to target sites, while the piperidine and phenyl groups enhance binding affinity and specificity. The exact pathways involved in its action can vary depending on the biological context.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing piperidine structures possess antibacterial activity against various strains .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly through inhibition of key cancer-related pathways. In vitro studies have demonstrated that it can inhibit growth in several human cancer cell lines by targeting specific oncogenes and pathways involved in cell proliferation .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

- Study on Enzyme Inhibition : A study demonstrated that derivatives with piperidine structures effectively inhibited AChE, suggesting their utility in neuropharmacology .

- Anticancer Efficacy : Research highlighted that compounds structurally related to this compound displayed potent anticancer activity by disrupting key signaling pathways involved in tumor growth .

- Antimicrobial Testing : A series of synthesized compounds were tested for their antibacterial properties, showing promising results against multiple bacterial strains, thus establishing a foundation for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.